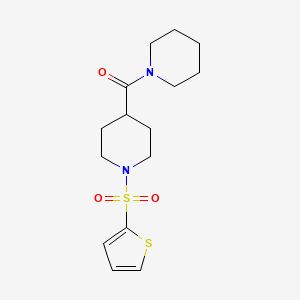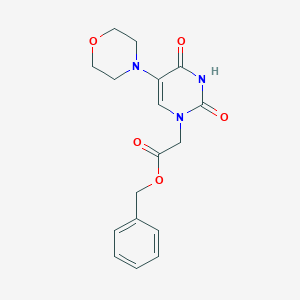
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anticancer properties. It was first synthesized in 2010 by a team of researchers led by Dr. D. R. Mani at the University of Texas Southwestern Medical Center. Since then, PTC-209 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine inhibits the activity of BMI-1 by binding to a specific site on the protein known as the PRC1-BMI1 interaction domain. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity, leading to its inhibition. The inhibition of BMI-1 by 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to reduce the expression of stem cell markers and increase the expression of differentiation markers, indicating that it promotes the differentiation of cancer stem cells into more mature cell types. 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing tumor growth.
実験室実験の利点と制限
One advantage of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in cancer patients.
将来の方向性
There are several potential future directions for research on 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is the development of more soluble forms of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. Additionally, further studies are needed to investigate the potential use of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成法
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with thienylsulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have potential anticancer properties through its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal and survival of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. By inhibiting BMI-1, 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
特性
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-10-17(11-7-13)22(19,20)14-5-4-12-21-14/h4-5,12-13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMHYAJIHGING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)